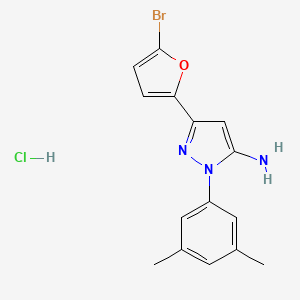
4-Chloro-5-isopropyl-6-methylpyrimidine
描述
4-Chloro-5-isopropyl-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C8H11ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an isopropyl group at the 5th position, and a methyl group at the 6th position on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-isopropyl-6-methylpyrimidine typically involves the chlorination of 5-isopropyl-6-methylpyrimidine. One common method includes the reaction of 5-isopropyl-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-isopropyl-6-methylpyrimidine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反应分析
Types of Reactions
4-Chloro-5-isopropyl-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-5-isopropyl-6-methylpyrimidine, 4-thio-5-isopropyl-6-methylpyrimidine, etc.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
科学研究应用
4-Chloro-5-isopropyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-5-isopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 4th position and the isopropyl and methyl groups at the 5th and 6th positions, respectively, contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 4-Chloro-5-methylpyrimidine
- 4-Chloro-6-methylpyrimidine
- 5-Isopropyl-6-methylpyrimidine
Uniqueness
4-Chloro-5-isopropyl-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
属性
IUPAC Name |
4-chloro-6-methyl-5-propan-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQQSLYQUGLKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734489 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-38-2 | |
| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
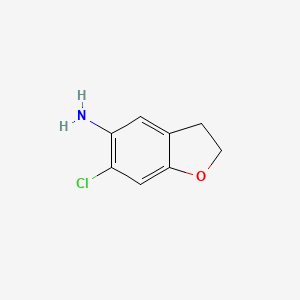
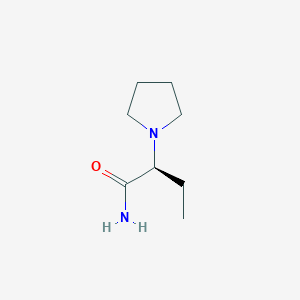

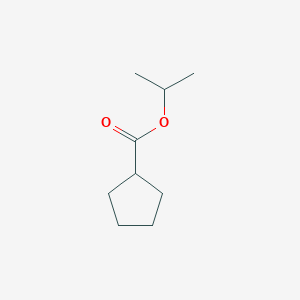
![(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6598157.png)

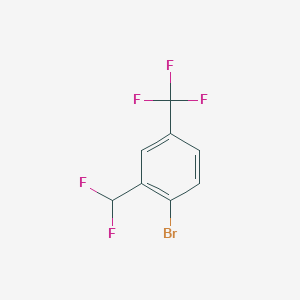
![1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6598177.png)

![3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6598187.png)
![3-[3-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B6598207.png)

